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Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound extracted
from plants such as Ampelopsis grossedentata.[1] It has garnered significant attention in the
field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-
inflammatory, and neuroprotective effects.[1][2] Ampelopsin's therapeutic potential stems from
its ability to modulate multiple cellular signaling pathways, making it a promising candidate for
the development of novel treatments for a range of diseases.[3] These application notes
provide an overview of Ampelopsin's mechanisms of action and detailed protocols for its
investigation in a research setting.

Mechanism of Action
Ampelopsin exerts its biological effects through various mechanisms:

» Anti-Cancer Activity: Ampelopsin has been shown to inhibit the growth and proliferation of
various cancer cells, including breast, glioma, and liver cancer.[4][5] Its anti-tumor effects are
mediated through the induction of apoptosis (programmed cell death) via both intrinsic
(mitochondrial) and extrinsic (death receptor) pathways.[4] Key mechanisms include the
generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER)
stress, and modulation of the Bax/Bcl-2 protein ratio.[5][6] Furthermore, Ampelopsin can
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suppress cancer cell migration and invasion by inhibiting signaling pathways such as
PI3K/Akt and NF-kB.[4]

» Anti-Inflammatory Properties: Ampelopsin demonstrates potent anti-inflammatory activity by
suppressing the production of pro-inflammatory mediators. In models of inflammation, such
as lipopolysaccharide (LPS)-stimulated macrophages and microglia, Ampelopsin inhibits the
release of nitric oxide (NO), prostaglandin E2 (PGEZ2), and pro-inflammatory cytokines like
tumor necrosis factor-a (TNF-a), interleukin-13 (IL-1p), and interleukin-6 (IL-6).[7][8][9] This
is achieved through the inhibition of key inflammatory signaling pathways, including nuclear
factor-kappa B (NF-kB) and Janus kinase/signal transducer and activator of transcription
(JAK/STAT).[7][10]

o Neuroprotective Effects: The neuroprotective potential of Ampelopsin is largely attributed to
its strong antioxidant properties. It can protect neuronal cells from oxidative stress-induced
apoptosis by scavenging ROS and up-regulating endogenous antioxidant enzymes like
heme oxygenase-1 (HO-1).[11] Ampelopsin's neuroprotective effects are also mediated by
the activation of pro-survival signaling pathways such as ERK and Akt.[11]

Quantitative Data

The following tables summarize the effective concentrations and dosages of Ampelopsin
reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ampelopsin
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) Concentration
Cell Line Assay Effect Reference
Range

Dose-dependent
MCF-7 (Breast

CCK-8 20-80 uMm inhibition of cell [6]
Cancer) o
viability
Dose-dependent
MDA-MB-231

CCK-8 20-80 pM inhibition of cell [6]
(Breast Cancer) o
viability
U251 & A172 ] Induction of
) Apoptosis Assay 25-100 puM ) [4]
(Glioma) apoptosis
HepG2 ) - Induction of
Apoptosis Assay Not Specified ) [4]
(Hepatoma) apoptosis
) Decreased
BV2 & Primary NO & PGE2 - )
_ , ) Not Specified production of NO  [7]
Microglia Production
and PGE2
) Inhibition of NO,
RAW 264.7 NO & Cytokine -
Not Specified IL-18, IL-6, and [8]
Macrophages Release

TNF-a release

Reduced
H202-induced
PC12 Cells Not Specified apoptosis and [11]

Apoptosis ]
ROS formation

Table 2: In Vivo Efficacy of Ampelopsin

Animal Model Disease Model Dosage Effect Reference
Human Glioma 50 and 100 Anti-glioma

Cancer [4]
Xenograft mg/kg effects

Suppressed pro-
LPS-treated Mice  Inflammation Not Specified inflammatory [9]

cytokines
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Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of Ampelopsin on the viability and proliferation of

cancer cells.

Materials:

Ampelopsin (purity 298%)

Cancer cell lines (e.g., MCF-7, MDA-MB-231)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[12]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5x102 to 1x10 cells per well in
100 pL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2
atmosphere.[14]

Ampelopsin Treatment: Prepare a stock solution of Ampelopsin in DMSO and dilute it to the
desired final concentrations (e.g., 20, 40, 60, 80 uM) in a complete culture medium.[6]
Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of Ampelopsin. Include a vehicle control (medium with DMSO) and a blank
control (medium only).
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e Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO-..

o MTT Addition: After incubation, add 10 pL of MTT solution to each well and incubate for an
additional 4 hours at 37°C.[14]

e Formazan Solubilization: Carefully remove the medium and add 100 pL of solubilization
solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader. The reference wavelength should be greater than 650 nm.[12][14]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Protein Expression

This protocol is for analyzing the effect of Ampelopsin on the expression of key proteins in
signaling pathways (e.g., Bax, Bcl-2, p-Akt, p-NF-kB).

Materials:

» Cells or tissue lysates treated with Ampelopsin

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e SDS-PAGE gels and running buffer

» Transfer buffer

e PVDF or nitrocellulose membrane

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

o Primary antibodies (specific to the target proteins)

o HRP-conjugated secondary antibody

e TBST (Tris-Buffered Saline with Tween-20)

e Enhanced chemiluminescence (ECL) detection reagent
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e Imaging system
Procedure:

o Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet the cell
debris and collect the supernatant containing the protein lysate.

o Protein Quantification: Determine the protein concentration of each lysate using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.[16]

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.[17]

e Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in
blocking buffer overnight at 4°C with gentle agitation.[15]

e Washing: Wash the membrane three times with TBST for 5-10 minutes each.

o Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

e Washing: Repeat the washing step.

» Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands
using an imaging system.[17]

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or
GAPDH).

Protocol 3: In Vivo Murine Model of LPS-Induced Inflammation

This protocol is for evaluating the anti-inflammatory effects of Ampelopsin in vivo.
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Materials:

Mice (e.g., C57BL/6 or BALB/c)

Ampelopsin

Lipopolysaccharide (LPS) from E. coli

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

ELISA kits for TNF-a, IL-1[3, and IL-6

Anesthesia

Procedure:

e Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week
before the experiment.

e Grouping and Treatment: Randomly divide the mice into groups: Vehicle control, LPS only,
and LPS + Ampelopsin (at different doses). Administer Ampelopsin or vehicle orally or
intraperitoneally for a specified period (e.g., daily for 7 days).

o LPS Challenge: On the final day of treatment, induce acute inflammation by intraperitoneally
injecting LPS (e.g., 1-5 mg/kg).[18] The vehicle control group receives a saline injection.

o Sample Collection: At a specific time point after the LPS challenge (e.g., 2-6 hours), collect
blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect
relevant tissues (e.g., liver, lung, spleen).

o Cytokine Measurement: Centrifuge the blood to obtain serum. Measure the levels of TNF-q,
IL-1[3, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

» Tissue Analysis: Homogenize the collected tissues for further analysis, such as Western
blotting or histology.

o Data Analysis: Compare the cytokine levels and other inflammatory markers between the
different treatment groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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